1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂S and a molecular weight of 248.73 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{1-Cyclopentyl-3-methyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (LiAlH₄), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvent (water, acetic acid), temperature (room temperature).
Major Products Formed
Substitution: Sulfonamide, sulfonate ester, sulfonate thioester derivatives.
Reduction: Sulfonyl hydride.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
1-Cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form bioactive sulfonamide derivatives.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: CAS Number 1006495-77-7.
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: CAS Number 2137958-01-9.
3-Methyl-1H-pyrazole-4-carbaldehyde: CAS Number 112758-40-4.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties. The presence of the cyclopentyl group enhances its lipophilicity, making it suitable for applications in medicinal chemistry where membrane permeability is crucial .
Properties
IUPAC Name |
1-cyclopentyl-3-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGZEJCZUVDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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